Cas no 1212242-81-3 (rac-(3R,4S)-4-(benzylamino)oxolan-3-ol)

rac-(3R,4S)-4-(benzylamino)oxolan-3-ol structure
1212242-81-3 structure
商品名:rac-(3R,4S)-4-(benzylamino)oxolan-3-ol
CAS番号:1212242-81-3
MF:C11H15NO2
メガワット:193.242303133011
MDL:MFCD09260674
CID:4563169

rac-(3R,4S)-4-(benzylamino)oxolan-3-ol 化学的及び物理的性質

名前と識別子

    • (3R,4S)-4-(benzylamino)tetrahydrofuran-3-ol
    • rac-(3R,4S)-4-(benzylamino)oxolan-3-ol
    • MDL: MFCD09260674
    • インチ: 1S/C11H15NO2/c13-11-8-14-7-10(11)12-6-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m0/s1
    • InChIKey: PPYCPKIAXTYTGE-QWRGUYRKSA-N
    • ほほえんだ: O1C[C@H](NCC2=CC=CC=C2)[C@@H](O)C1

rac-(3R,4S)-4-(benzylamino)oxolan-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-309540-5.0g
rac-(3R,4S)-4-(benzylamino)oxolan-3-ol
1212242-81-3
5.0g
$2154.0 2023-02-26
Enamine
EN300-309540-5g
rac-(3R,4S)-4-(benzylamino)oxolan-3-ol
1212242-81-3
5g
$2154.0 2023-09-05
Enamine
EN300-309540-10.0g
rac-(3R,4S)-4-(benzylamino)oxolan-3-ol
1212242-81-3
10.0g
$2708.0 2023-02-26
Enamine
EN300-309540-1.0g
rac-(3R,4S)-4-(benzylamino)oxolan-3-ol
1212242-81-3
1.0g
$821.0 2023-02-26
Enamine
EN300-309540-10g
rac-(3R,4S)-4-(benzylamino)oxolan-3-ol
1212242-81-3
10g
$2708.0 2023-09-05
Enamine
EN300-309540-2.5g
rac-(3R,4S)-4-(benzylamino)oxolan-3-ol
1212242-81-3
2.5g
$1701.0 2023-09-05
Enamine
EN300-309540-1g
rac-(3R,4S)-4-(benzylamino)oxolan-3-ol
1212242-81-3
1g
$821.0 2023-09-05

rac-(3R,4S)-4-(benzylamino)oxolan-3-ol 関連文献

rac-(3R,4S)-4-(benzylamino)oxolan-3-olに関する追加情報

Introduction to rac-(3R,4S)-4-(Benzylamino)oxolan-3-ol (CAS No. 1212242-81-3)

rac-(3R,4S)-4-(Benzylamino)oxolan-3-ol (CAS No. 1212242-81-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its potential therapeutic applications. The compound's structure includes a benzylamino group and a hydroxyl group, both of which are critical for its biological activity and pharmacological properties.

The CAS number 1212242-81-3 serves as a unique identifier for this compound in chemical databases and literature, facilitating its identification and reference in scientific studies. The racemic nature of the compound indicates that it is a mixture of two enantiomers, each with distinct properties that can influence its interactions with biological systems.

Recent advancements in the synthesis and characterization of rac-(3R,4S)-4-(Benzylamino)oxolan-3-ol have shed light on its potential as a lead compound in drug discovery. The compound's ability to modulate specific biological pathways has been explored in various preclinical studies, highlighting its promising role in the treatment of neurological disorders, cancer, and other diseases.

In the context of medicinal chemistry, the stereochemistry of rac-(3R,4S)-4-(Benzylamino)oxolan-3-ol plays a crucial role in its biological activity. The presence of the chiral centers at positions 3 and 4 on the oxolane ring can lead to different enantiomers with varying pharmacological profiles. This characteristic makes it an attractive candidate for further optimization through enantioselective synthesis, which could enhance its therapeutic efficacy and reduce potential side effects.

The benzylamino group in rac-(3R,4S)-4-(Benzylamino)oxolan-3-ol is known to interact with specific receptors and enzymes, contributing to its biological activity. Studies have shown that this functional group can enhance the compound's ability to cross the blood-brain barrier, making it particularly relevant for the development of central nervous system (CNS) drugs. Additionally, the hydroxyl group at position 3 on the oxolane ring can participate in hydrogen bonding interactions, which are essential for receptor binding and substrate recognition.

From a pharmacological perspective, rac-(3R,4S)-4-(Benzylamino)oxolan-3-ol has demonstrated promising activity in several preclinical models. For instance, it has shown potential as an inhibitor of specific kinases involved in cancer cell proliferation and survival. In vitro studies have indicated that the compound can selectively target these kinases without affecting normal cells, suggesting a favorable therapeutic window. Furthermore, preliminary data from animal models suggest that rac-(3R,4S)-4-(Benzylamino)oxolan-3-ol may have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The synthesis of rac-(3R,4S)-4-(Benzylamino)oxolan-3-ol has been optimized using modern synthetic techniques, including catalytic asymmetric synthesis and chiral resolution methods. These approaches have enabled researchers to produce high-purity enantiomers of the compound, which are essential for detailed pharmacological studies and clinical trials. The ability to synthesize both enantiomers separately allows for a more comprehensive understanding of their individual properties and potential therapeutic applications.

In conclusion, rac-(3R,4S)-4-(Benzylamino)oxolan-3-ol (CAS No. 1212242-81-3) represents a promising lead compound in the development of novel therapeutics. Its unique stereochemistry and functional groups make it an attractive target for further research and optimization. Ongoing studies are expected to provide deeper insights into its mechanism of action and potential clinical applications, contributing to advancements in medicinal chemistry and pharmaceutical science.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量